HFPO octamer alcohol
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Overview
Description
HFPO octamer alcohol: is a fluorinated compound with the molecular formula C₂₄H₃F₄₇O₈ and a molecular weight of 1312.201 g/mol. It is a versatile fluorointermediate used in the synthesis of various fluorinated compounds and fluoropolymers. This compound is known for its unique properties, making it valuable in industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: HFPO octamer alcohol is synthesized through the oxidation of hexafluoropropylene using various oxidants. One common method involves the use of sodium hypochlorite in a two-phase solvent system . Hydrofluoroethers such as C₄F₉OCH₃, C₄F₉OC₂H₅, and C₇F₁₅OC₂H₅ are used as solvents to achieve high yields . The reaction is typically carried out at room temperature for about 20 minutes, resulting in over 40% yield and over 70% selectivity .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar methods as described above. The use of phase transfer catalysts, such as quaternary ammonium salts, can enhance the efficiency of the reaction . The optimization of reaction parameters, including the concentration of sodium hydroxide and the choice of solvent, is crucial for maximizing yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: HFPO octamer alcohol undergoes various chemical reactions, including nucleophilic substitution, oxidation, and isomerization . The epoxide ring in HFPO can be opened by nucleophiles to form a variety of derivatives . It can also be isomerized to pentafluoropropionyl fluoride or hexafluoroacetone .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or amines are used to catalyze the isomerization of HFPO.
Oxidation: Sodium hypochlorite is commonly used as an oxidant in the synthesis of HFPO.
Isomerization: Lewis acids can catalyze the rearrangement of HFPO to hexafluoroacetone.
Major Products Formed:
Pentafluoropropionyl Fluoride: Formed through isomerization of HFPO.
Hexafluoroacetone: Another product of HFPO isomerization.
Various Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
HFPO octamer alcohol has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of organofluorine compounds and fluoropolymers.
Biology: Investigated for its potential use in protecting against oxidative stress.
Industry: Used in the production of cleaning solvents, fire suppression agents, and heat transfer fluids.
Mechanism of Action
The mechanism of action of HFPO octamer alcohol involves its ability to undergo nucleophilic substitution and isomerization reactions. The epoxide ring in HFPO is highly reactive and can be opened by nucleophiles, leading to the formation of various derivatives . The compound can also be isomerized to pentafluoropropionyl fluoride or hexafluoroacetone in the presence of Lewis acids . These reactions are facilitated by the unique electronic properties of the fluorinated groups in the molecule .
Comparison with Similar Compounds
Hexafluoropropylene Oxide: A precursor to HFPO octamer alcohol and used in similar applications.
Pentafluoropropionyl Fluoride: An isomerization product of HFPO.
Hexafluoroacetone: Another isomerization product of HFPO.
Uniqueness: this compound is unique due to its high molecular weight and the presence of multiple fluorinated groups, which impart exceptional chemical stability and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the synthesis of various fluorinated compounds and polymers.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H3F47O8/c25-2(1-72,10(34,35)36)73-19(60,61)4(28,12(40,41)42)75-21(64,65)6(30,14(46,47)48)77-23(68,69)8(32,16(52,53)54)79-24(70,71)9(33,17(55,56)57)78-22(66,67)7(31,15(49,50)51)76-20(62,63)5(29,13(43,44)45)74-18(58,59)3(26,27)11(37,38)39/h72H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRADMNBHNLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H3F47O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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